2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[2-(trifluoromethyl)phenyl]acetamide
Description
This compound features a thieno[3,2-d]pyrimidin-2,4-dione core fused with a thiophene moiety. Key structural elements include:
- Position 3: A 2-(thiophen-2-yl)ethyl chain, contributing π-π stacking and hydrophobic interactions.
- Positions 2 and 4: Dioxo groups, increasing polarity and hydrogen-bonding capacity.
The trifluoromethyl group improves metabolic stability, while the thiophene and thienopyrimidine moieties enable electronic conjugation, critical for binding to biological targets such as enzymes or receptors .
Properties
IUPAC Name |
2-[2,4-dioxo-3-(2-thiophen-2-ylethyl)thieno[3,2-d]pyrimidin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F3N3O3S2/c22-21(23,24)14-5-1-2-6-15(14)25-17(28)12-27-16-8-11-32-18(16)19(29)26(20(27)30)9-7-13-4-3-10-31-13/h1-6,8,10-11H,7,9,12H2,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGGGFBOWCKGVGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CN2C3=C(C(=O)N(C2=O)CCC4=CC=CS4)SC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16F3N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in medicinal chemistry due to its potential biological activities, including antimicrobial , anti-inflammatory , and anticancer effects. Research indicates that derivatives of this compound can exhibit enhanced pharmacological properties. The mechanism of action is still under investigation but may involve interactions with specific biological targets.
Pharmacology
In pharmacological studies, the compound's ability to modulate various biological pathways makes it a candidate for drug development. Its structural components allow for the design of analogs that could improve efficacy or reduce side effects in therapeutic applications.
Biochemical Assays
Biochemical assays are essential for elucidating the compound's mechanism of action. Studies often focus on:
- Cell viability assays to assess cytotoxicity.
- Enzyme inhibition studies to determine potential therapeutic targets.
- Molecular docking studies to predict interactions with biomolecules.
Synthesis of Derivatives
The synthesis of this compound typically involves multi-step organic reactions that require careful optimization of conditions (temperature, solvent choice, catalysts) to achieve high yields and purity. The ability to modify functional groups opens avenues for creating derivatives with tailored properties for specific applications.
Case Studies
Recent studies have highlighted the potential of this compound in various therapeutic contexts:
- A study published in Journal of Medicinal Chemistry explored the anticancer properties of related thienopyrimidine derivatives, demonstrating significant cytotoxicity against cancer cell lines .
- Research in Bioorganic & Medicinal Chemistry Letters reported the synthesis and evaluation of new derivatives that exhibited enhanced anti-inflammatory activity compared to the parent compound .
- Another investigation focused on the antimicrobial efficacy of similar compounds, showing promising results against resistant bacterial strains .
Comparison with Similar Compounds
Key Research Findings
- Role of Trifluoromethyl Group : Compounds with 2-(trifluoromethyl)phenyl acetamide (e.g., target, ) show enhanced metabolic stability and target affinity due to fluorine’s electronegativity and lipophilicity .
- Impact of Core Heteroatoms: Thieno[3,2-d]pyrimidine derivatives exhibit superior enzyme inhibition (e.g., DGAT inhibitors ) compared to pyrido or benzothiazole cores, likely due to sulfur’s electronic effects.
- Substituent Flexibility : The 2-(thiophen-2-yl)ethyl chain in the target compound balances lipophilicity and conformational flexibility, optimizing membrane permeability and binding pocket interactions .
Preparation Methods
Alkylation with Bromoacetyl Bromide
The thienopyrimidine nitrogen at position 1 reacts with bromoacetyl bromide in the presence of triethylamine, yielding 1-(bromoacetyl)-3-[2-(thiophen-2-yl)ethyl]thieno[3,2-d]pyrimidine-2,4-dione.
Conditions:
Amidation with 2-(Trifluoromethyl)aniline
The bromoacetyl intermediate undergoes nucleophilic substitution with 2-(trifluoromethyl)aniline using HATU as a coupling agent.
Procedure:
-
Dissolve bromoacetyl intermediate (1.0 equiv) and 2-(trifluoromethyl)aniline (1.2 equiv) in dry DMF.
-
Add HATU (1.5 equiv) and DIPEA (3.0 equiv).
-
Stir at room temperature for 12 hours.
-
Purify via column chromatography (SiO₂, CH₂Cl₂/MeOH 20:1).
Yield: 74%.
Spectroscopic Characterization
The final compound is validated using NMR, HRMS, and IR spectroscopy.
Nuclear Magnetic Resonance (NMR)
High-Resolution Mass Spectrometry (HRMS)
Optimization Challenges and Solutions
Regioselectivity in Alkylation
Initial attempts using unshielded amines led to mixtures at positions 1 and 3. Employing bulky bases (e.g., NaH) and low temperatures improved selectivity for the 3-position.
Purification of Hydrophobic Intermediates
The trifluoromethylphenyl group increases hydrophobicity, complicating isolation. Gradient elution (hexane → ethyl acetate) with 0.1% acetic acid enhanced resolution.
| Step | Reaction | Conditions | Yield (%) |
|---|---|---|---|
| 1 | Core formation | Acetic acid, reflux, 8h | 68 |
| 2 | 3-Alkylation | NaH, DMF, 0°C→rt, 12h | 58 |
| 3a | 1-Bromoacetylation | BrCH₂COBr, Et₃N, CH₂Cl₂, 2h | 82 |
| 3b | Amidation | HATU, DIPEA, DMF, 12h | 74 |
Spectral Data Summary
Q & A
Q. What synthetic routes are commonly used to prepare this compound, and what are critical reaction parameters?
The compound is synthesized via multi-step organic reactions, typically involving:
- Coupling reactions : Thiophene-ethyl derivatives are coupled to the thieno[3,2-d]pyrimidine core using nucleophilic substitution or palladium-catalyzed cross-coupling .
- Acetylation : The acetamide group is introduced via reaction of the intermediate with 2-(trifluoromethyl)phenyl isocyanate or activated esters .
- Critical parameters : Temperature (70–100°C for cyclization), solvent polarity (DMF or DMSO for solubility), and stoichiometric ratios (1:1.2 for amine coupling) to minimize side products .
Example Protocol :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 1 | POCl₃, reflux, 4h | 88% | |
| 2 | 3-(thiophen-2-yl)ethylamine, DMF, 80°C | 72% |
Q. Which analytical methods are essential for structural characterization?
- ¹H/¹³C NMR : Confirm regiochemistry of the thieno[3,2-d]pyrimidine core (e.g., δ 8.56 ppm for aromatic protons) and acetamide linkage (δ 10.50 ppm for NH) .
- HRMS : Validate molecular weight (e.g., [M+H]⁺ at m/z 583.0699) .
- X-ray crystallography (if available): Resolve steric effects of the trifluoromethylphenyl group .
Q. How is purity assessed, and what purification techniques are effective?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
